molecular formula C13H12ClN3OS B14938544 3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide

3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B14938544
M. Wt: 293.77 g/mol
InChI Key: NVWSVMDPPIZOAE-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a unique structure with a thieno[3,4-c]pyrazole ring system, which is known for its potential biological activities. The presence of a chlorine atom and a methyl group further enhances its chemical properties and reactivity.

Preparation Methods

The synthesis of 3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves a series of organic reactions One common method includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation .

Comparison with Similar Compounds

Similar compounds to 3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide include other benzamide derivatives and thieno[3,4-c]pyrazole compounds. These compounds share structural similarities but may differ in their substituents and overall biological activities. Some examples include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thieno[3,4-c]pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12ClN3OS

Molecular Weight

293.77 g/mol

IUPAC Name

3-chloro-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide

InChI

InChI=1S/C13H12ClN3OS/c1-17-12(10-6-19-7-11(10)16-17)15-13(18)8-3-2-4-9(14)5-8/h2-5H,6-7H2,1H3,(H,15,18)

InChI Key

NVWSVMDPPIZOAE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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